6-Chloro-9-(3,5-O-phosphinico-beta-D-ribofuranosyl)-9H-purine, monosodium salt
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Overview
Description
6-Chloro-9-(3,5-O-phosphinico-beta-D-ribofuranosyl)-9H-purine, monosodium salt is a synthetic compound that belongs to the class of purine nucleosides. These compounds are known for their significant roles in various biological processes, including serving as building blocks for nucleic acids and participating in cellular signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(3,5-O-phosphinico-beta-D-ribofuranosyl)-9H-purine, monosodium salt typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloropurine and ribofuranose derivatives.
Glycosylation Reaction: The ribofuranose derivative is glycosylated with 6-chloropurine under acidic or basic conditions to form the nucleoside.
Phosphorylation: The nucleoside is then phosphorylated using phosphoric acid or its derivatives to introduce the phosphinico group.
Purification: The final product is purified using techniques such as crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Automation and continuous flow processes might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-9-(3,5-O-phosphinico-beta-D-ribofuranosyl)-9H-purine, monosodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine group would yield an amino derivative of the compound.
Scientific Research Applications
6-Chloro-9-(3,5-O-phosphinico-beta-D-ribofuranosyl)-9H-purine, monosodium salt has various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of 6-Chloro-9-(3,5-O-phosphinico-beta-D-ribofuranosyl)-9H-purine, monosodium salt involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact molecular targets and pathways would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: A precursor in the synthesis of the compound.
Adenosine: A naturally occurring nucleoside with similar structural features.
Guanosine: Another purine nucleoside with comparable biological roles.
Properties
CAS No. |
94200-58-5 |
---|---|
Molecular Formula |
C10H9ClN4NaO6P |
Molecular Weight |
370.62 g/mol |
IUPAC Name |
sodium;(4aR,6R,7R,7aS)-6-(6-chloropurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C10H10ClN4O6P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7;/h2-4,6-7,10,16H,1H2,(H,17,18);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 |
InChI Key |
NFGUUVNHKPUPKS-MCDZGGTQSA-M |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CN=C4Cl)O)OP(=O)(O1)[O-].[Na+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=CN=C4Cl)O)OP(=O)(O1)[O-].[Na+] |
Origin of Product |
United States |
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